molecular formula C6H4Cl2N2O2 B1587157 2,3-Dichloro-6-nitroaniline CAS No. 65078-77-5

2,3-Dichloro-6-nitroaniline

Cat. No.: B1587157
CAS No.: 65078-77-5
M. Wt: 207.01 g/mol
InChI Key: RDCOVUDTFKIURA-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various agrochemicals and dyes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitroaniline typically involves the nitration of 2,3-dichloroaniline. The process begins with the chlorination of aniline to produce 2,3-dichloroaniline, which is then nitrated using concentrated nitric acid under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2,3,4-trichloronitrobenzene with ammonia water in the presence of a sulfur-containing catalyst. This reaction is carried out in a high-pressure kettle, resulting in high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-6-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloro-6-nitroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,3-Dichloro-6-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and the types of reactions it can undergo. Compared to other dichloroanilines, it offers distinct advantages in terms of selectivity and yield in industrial synthesis .

Properties

IUPAC Name

2,3-dichloro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCOVUDTFKIURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983629
Record name 2,3-Dichloro-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65078-77-5
Record name 2,3-Dichloro-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65078-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-nitroaniline
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Record name 2,3-Dichloro-6-nitroaniline
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Record name 2,3-dichloro-6-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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